molecular formula C8H15N B14169712 Diallylethylamine CAS No. 3454-10-2

Diallylethylamine

Cat. No.: B14169712
CAS No.: 3454-10-2
M. Wt: 125.21 g/mol
InChI Key: BGDTWOQNFJNCKH-UHFFFAOYSA-N
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Description

Diallylethylamine is an organic compound with the chemical formula C8H15N. It is a tertiary amine featuring two allyl groups and one ethyl group attached to the nitrogen atom. This compound is known for its multifunctional nature, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallylethylamine can be synthesized through the reaction between aqueous ethylamine and allyl chloride in the presence of a phase transfer catalyst such as polyglycol-400 . The reaction typically proceeds under mild conditions, with the catalyst facilitating the transfer of reactants between the aqueous and organic phases, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound is produced by the partial hydrogenation of acrylonitrile. This process involves the reaction of acrylonitrile with hydrogen gas in the presence of a suitable catalyst, resulting in the formation of this compound and ammonia .

Chemical Reactions Analysis

Types of Reactions

Diallylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into simpler amines or other reduced forms.

    Substitution: The allyl groups in this compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Diallylethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diallylethylamine involves its interaction with molecular targets and pathways within biological systems. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The allyl groups provide sites for further functionalization, allowing the compound to interact with different molecular targets and pathways, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both allyl and ethyl groups, which provide distinct reactivity and functionalization possibilities. This combination allows for a broader range of applications and chemical transformations compared to its similar counterparts.

Properties

CAS No.

3454-10-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-ethyl-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C8H15N/c1-4-7-9(6-3)8-5-2/h4-5H,1-2,6-8H2,3H3

InChI Key

BGDTWOQNFJNCKH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC=C)CC=C

Origin of Product

United States

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